molecular formula C20H23N3O5S B2567974 1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251676-31-9

1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No. B2567974
CAS RN: 1251676-31-9
M. Wt: 417.48
InChI Key: LQOHENKRFDGELD-UHFFFAOYSA-N
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Description

The compound “1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one” is a complex organic molecule. It contains several functional groups and rings, including a benzo[b][1,4]oxazin ring, a pyridinone ring, and a pyrrolidine ring .


Synthesis Analysis

The synthesis of similar compounds, such as 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, has been reported in the literature . The synthesis involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This method is efficient and compatible with a wide range of functional groups .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The benzo[b][1,4]oxazin ring and the pyridinone ring are aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of its functional groups. For example, the oxazinone and pyridinone rings may undergo reactions typical of lactams .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups and aromatic rings could influence its solubility, reactivity, and stability .

Scientific Research Applications

Chemical Synthesis and Reactivity

1,2-Oxazines and 1,2-benzoxazines are synthesized through various methods, including the dehydration of dihydro-oxazines or cyclization reactions involving nitrosopentenones. These compounds serve as electrophiles in reactions and have been explored for their chiral synthesis potential and as intermediates in the production of a variety of heterocyclic compounds (Sainsbury, 1991). The synthesis pathways and the chemical reactivity of these compounds underscore their utility in generating diverse heterocyclic structures with potential biological activities.

Biological and Pharmacological Activities

Heterocyclic compounds bearing structural features such as pyrrolidine, oxazine, and pyridone units exhibit a broad range of biological and pharmacological activities. Pyrrolidine, for instance, is a versatile scaffold in drug discovery, associated with compounds targeting the central nervous system (CNS), demonstrating the importance of nitrogen heterocycles in medicinal chemistry (Petri et al., 2021). The compound of interest could potentially exhibit similar bioactivity due to its structural features, suggesting applications in the development of novel therapeutics.

Chemical Inhibitors and Molecular Interactions

Compounds with specific structural motifs are known to interact with biological targets such as enzymes and receptors, influencing various biochemical pathways. For example, arylmethylidene derivatives of furanones react with nucleophilic agents to produce a range of biologically active heterocycles, indicating the potential of the compound to serve as a lead structure for the development of enzyme inhibitors or receptor modulators (Kamneva et al., 2018).

properties

IUPAC Name

1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-15-4-6-18-17(12-15)23(10-11-28-18)20(25)14-21-13-16(5-7-19(21)24)29(26,27)22-8-2-3-9-22/h4-7,12-13H,2-3,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOHENKRFDGELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=C(C=CC3=O)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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